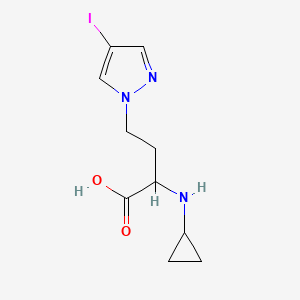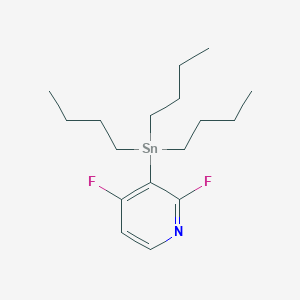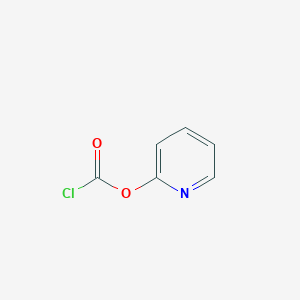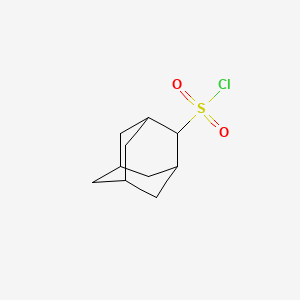
Adamantane-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantane-2-sulfonyl chloride is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a sulfonyl chloride group attached to the adamantane framework, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of adamantane-2-sulfonyl chloride typically involves the sulfonation of adamantane followed by chlorination. One common method includes the reaction of adamantane with sulfur trioxide to form adamantane-2-sulfonic acid, which is then treated with thionyl chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Adamantane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It readily participates in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol under appropriate conditions.
Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonates.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonates: Resulting from oxidation reactions.
Thiol Derivatives: Produced through reduction reactions.
Applications De Recherche Scientifique
Adamantane-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in antiviral and anticancer therapies.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of adamantane-2-sulfonyl chloride is primarily based on its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, thereby modifying the structure and function of target molecules. This reactivity is exploited in various chemical and biological applications .
Comparaison Avec Des Composés Similaires
- Adamantane-1-sulfonyl chloride
- Adamantane-2-carboxylic acid
- Adamantane-2-amine
Comparison: Adamantane-2-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to other adamantane derivatives. For instance, adamantane-2-carboxylic acid primarily undergoes reactions typical of carboxylic acids, while adamantane-2-amine is more involved in amine-specific reactions. The sulfonyl chloride group in this compound makes it particularly valuable for introducing sulfonyl functionalities into organic molecules .
Propriétés
Formule moléculaire |
C10H15ClO2S |
|---|---|
Poids moléculaire |
234.74 g/mol |
Nom IUPAC |
adamantane-2-sulfonyl chloride |
InChI |
InChI=1S/C10H15ClO2S/c11-14(12,13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2 |
Clé InChI |
OVMVKXVATAKPJN-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)C3S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


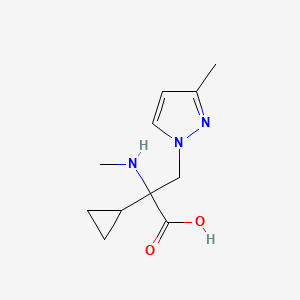
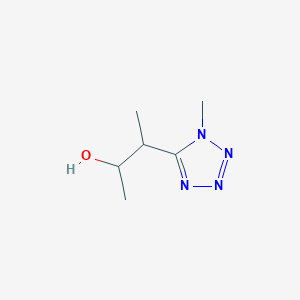

amine](/img/structure/B15326459.png)

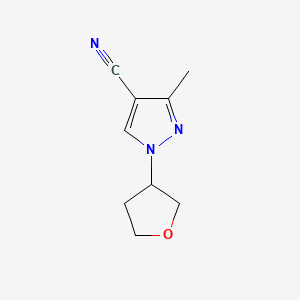

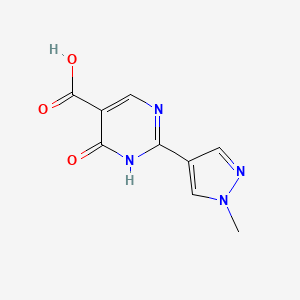
![tert-butylN-[(2R,4R)-4-aminopentan-2-yl]carbamatehydrochloride](/img/structure/B15326483.png)
